3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine
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Overview
Description
3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine: is an organotin compound that features a pyridine ring substituted with bromine, fluorine, and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine typically involves the stannylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed stannylation reaction, where 3-Bromo-2-fluoropyridine is reacted with trimethyltin chloride in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Scientific Research Applications
Chemistry:
Synthetic Intermediates: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, allowing the attachment of the pyridine ring to biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: The unique reactivity of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine is primarily based on its ability to participate in cross-coupling reactions. The palladium-catalyzed cross-coupling mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the trimethylstannyl group and reductive elimination to form the new carbon-carbon bond .
Comparison with Similar Compounds
3-Bromo-2-fluoro-5-nitropyridine: This compound features a nitro group instead of a trimethylstannyl group and is used in different synthetic applications.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: This compound has a boronic acid group and is used in Suzuki-Miyaura coupling reactions.
Uniqueness: The presence of the trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine provides unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
697300-74-6 |
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Molecular Formula |
C8H11BrFNSn |
Molecular Weight |
338.79 g/mol |
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |
InChI |
InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |
InChI Key |
IGSXRFCOKVNNTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |
Origin of Product |
United States |
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